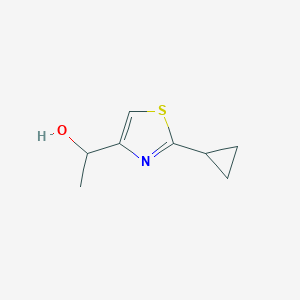
1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol” is a chemical compound with the CAS Number: 1339731-23-5 . It has a molecular weight of 169.25 . The IUPAC name for this compound is 1-(2-cyclopropyl-1,3-thiazol-4-yl)ethanol . The compound is typically stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The Inchi Code for “1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol” is 1S/C8H11NOS/c1-5(10)7-4-11-8(9-7)6-2-3-6/h4-6,10H,2-3H2,1H3 . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique
Synthesis and Chemical Properties
1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol is a compound that can be involved in various synthetic pathways leading to a wide range of chemical structures and applications. Its involvement in synthesis processes highlights its potential as a versatile intermediate in the creation of complex molecules.
Catalyzed Cyclization for Diversified Structures : The gold-catalyzed cyclization of related compounds has been shown to facilitate the synthesis of diversified structures, including carbazoles, through mechanisms involving 1,2-alkyl migration and Wagner-Meerwein-type shifts. This suggests potential pathways for modifying 1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol into complex heterocyclic compounds (Zhang et al., 2013).
Formation of Cyclopropane Derivatives : Cyclopropane derivatives, which are valuable in medicinal chemistry and agriculture, can be synthesized from compounds with similar structures to 1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol. These derivatives are synthesized via nucleophilic substitution, indicating the potential utility of 1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol in generating agriculturally relevant chemicals (Ji et al., 2017).
Preparation of Thiolanes and Cyclopropanes : The reactions of similar thiocarbonyl ylides with acceptor-substituted ethylenes have been explored for the regioselective and stereochemical synthesis of thiolanes and cyclopropanes. This indicates the potential for 1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol to act as a precursor in such reactions, leading to valuable synthetic intermediates (Mlostoń et al., 2002).
Antimicrobial Activity
- Hybrid Heterocycles with Antimycobacterial Properties : The synthesis of hybrid heterocycles combining thiazolidine-2,4-dione and cyclopropyl moieties has shown promising antimycobacterial activity. This suggests that modifying 1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol to incorporate such features could lead to compounds with significant biological activity (Ponnuchamy et al., 2014).
Photophysical and Electrochemical Studies
- Semiconductive Material Potential : Coordination polymers derived from cyclopropyl-containing ligands have been investigated for their photoluminescence properties, electrochemical behavior, and photocatalytic efficiency. This points to the potential application of 1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol in the development of materials with semiconductive and photocatalytic properties (Cui et al., 2017).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound include H302, H312, H315, H319, H332, H335 . These statements indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
1-(2-cyclopropyl-1,3-thiazol-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-5(10)7-4-11-8(9-7)6-2-3-6/h4-6,10H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLPYAMSZVGBFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC(=N1)C2CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

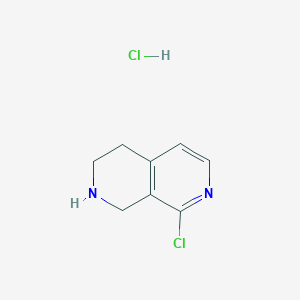


![2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one](/img/structure/B2890318.png)
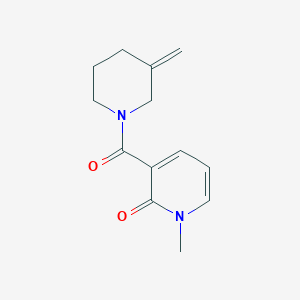
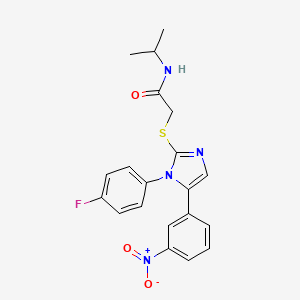

![[1-(Difluoromethyl)cyclopentyl]methanesulfonamide](/img/structure/B2890322.png)
![(4-(Pyridin-2-yl)piperazin-1-yl)(7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B2890323.png)
![N-1,3-benzodioxol-5-yl-2-[(7-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutyl}-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]butanamide](/img/structure/B2890325.png)
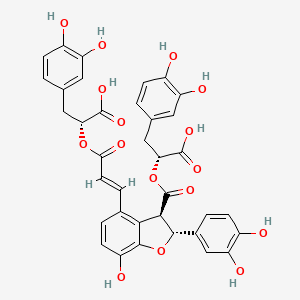
![2-((3-nitrophenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one](/img/structure/B2890329.png)
![3-(2-(naphthalen-1-yloxy)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2890330.png)
![2-Chloro-3-[(4-chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2890331.png)